molecular formula C11H21NO4 B3043162 Diethyl 4-aminoheptanedioate CAS No. 759438-10-3

Diethyl 4-aminoheptanedioate

Cat. No.: B3043162
CAS No.: 759438-10-3
M. Wt: 231.29 g/mol
InChI Key: HCZQWYOOJPFYBS-UHFFFAOYSA-N
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Description

Diethyl 4-aminoheptanedioate is an organic compound with the molecular formula C11H21NO4. It is used in various scientific experiments and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-aminoheptanedioate can be synthesized through a series of chemical reactions involving the esterification of heptanedioic acid followed by amination. The typical synthetic route involves the reaction of heptanedioic acid with ethanol in the presence of a strong acid catalyst to form diethyl heptanedioate. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification and amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-aminoheptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Diethyl 4-aminoheptanedioate is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which diethyl 4-aminoheptanedioate exerts its effects involves interactions with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds share structural similarities and are used in similar research applications.

    Diethyl 4-(hydroxyimino)heptanedioate: Another related compound with similar chemical properties and applications.

Uniqueness

Diethyl 4-aminoheptanedioate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in various fields of scientific research .

Properties

IUPAC Name

diethyl 4-aminoheptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZQWYOOJPFYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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